Benzoylnorecgonine vs. Benzoylecgonine: Metabolic Stability — Unmetabolized in Rat Brain vs. N-Demethylation to Benzoylnorecgonine
Benzoylnorecgonine exhibits a uniquely terminal metabolic position. In a direct comparison using [3H]-labeled compounds administered intracisternally in rats, benzoylnorecgonine was completely unmetabolized in brain tissue, whereas its precursor benzoylecgonine underwent measurable N-demethylation to benzoylnorecgonine [1]. In a separate disposition study, approximately 90% of urinary radioactivity following [3H]-benzoylnorecgonine administration was attributed to the unmetabolized parent compound, with no norecgonine detected as a urinary metabolite, confirming its exceptional resistance to further biotransformation [2].
| Evidence Dimension | Metabolic fate in rat brain following intracisternal administration |
|---|---|
| Target Compound Data | Benzoylnorecgonine: unmetabolized (no metabolites detected in brain) |
| Comparator Or Baseline | Benzoylecgonine: metabolized to benzoylnorecgonine via N-demethylation in brain |
| Quantified Difference | Benzoylnorecgonine is a metabolic endpoint; benzoylecgonine undergoes further N-demethylation |
| Conditions | Rat brain; [3H]-labeled compounds administered intracisternally; subcellular fractionation and TLC analysis |
Why This Matters
For forensic toxicologists, this terminal metabolite status means benzoylnorecgonine accumulates without further clearance pathways, making it a more temporally stable biomarker than benzoylecgonine, which continues to transform.
- [1] Misra AL, Nayak PK, Patel MN, Vadlamani NL, Mulé SJ. Intracellular disposition of [3H]-cocaine, [3H]-norcocaine, [3H]-benzoylecgonine and [3H]-benzoylnorecgonine in the brain of rats. Life Sci. 1976;19(10):1585-1596. doi:10.1016/0024-3205(76)90105-3. View Source
- [2] Misra AL, Nayak PK, Bloch R, Mulé SJ. Disposition of (3H) benzoylnorecgonine (cocaine metabolite) in the rat. Res Commun Chem Pathol Pharmacol. 1976;13(4):579-584. View Source
